1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid (CAS: EN300-170848) is a fluorinated pyrazole derivative with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2,2-difluorocyclopropyl group and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the difluorocyclopropyl group, which enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-2-1-4(10-11)6(12)13/h1-2,5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTLBANZXWFZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219418-93-4 | |
| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents such as diglyme and temperatures around 180°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of difluorocyclopropyl ketones or aldehydes.
Reduction: Formation of difluorocyclopropyl alcohols.
Substitution: Formation of substituted difluorocyclopropyl derivatives.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with active sites of enzymes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Comparative Data for Pyrazole-3-carboxylic Acid Derivatives
Structural and Functional Differences
The isopropyl group in 2379945-01-2 raises molecular weight (218.20 g/mol) and lipophilicity, making it suitable for hydrophobic environments .
Metabolic Stability :
- The 2,2-difluorocyclopropyl moiety in the target compound reduces oxidative metabolism compared to difluoromethyl or methyl substituents, as evidenced by its use in protease inhibitor intermediates .
Hazard Profiles :
- 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1004643-64-4) carries a H301 hazard warning (acute toxicity) and requires stringent storage conditions (2–8°C), unlike the cyclopropyl analog .
Applications :
- The 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl derivative (1171838-47-3) has shown promise in antibacterial studies due to its dual substituent effects on target engagement .
Research Findings and Trends
- Fluorine Impact : Fluorine atoms in these compounds improve bioavailability and resistance to enzymatic degradation. The gem-difluoro configuration in cyclopropyl/ethyl groups is critical for tuning electronic effects .
- Synthetic Utility : The carboxylic acid group enables facile derivatization into amides or esters, expanding utility in combinatorial chemistry .
- Data Gaps : Boiling/melting points and solubility data are largely unreported in public sources, highlighting a need for further experimental characterization.
Biological Activity
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H6F2N2O2
- CAS Number : 2219418-93-4
- SMILES Notation : C1C(C1(F)F)N2C(=CC=N2)C(=O)O
The compound features a difluorocyclopropyl group attached to a pyrazole ring, which is further linked to a carboxylic acid group. This unique structure may contribute to its biological properties by enhancing binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorocyclopropyl moiety enhances the compound's binding affinity, while the pyrazole ring can interact with active sites on enzymes, potentially leading to inhibition or modulation of their activity.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:
- Case Study : A series of pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Compounds exhibited IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
- Research Findings : The compound demonstrated significant in vitro anti-inflammatory activity comparable to standard drugs like diclofenac. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance anti-inflammatory potency .
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have also been explored:
- Research Findings : In vitro studies showed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | 0.02 - 0.04 | |
| Anticancer | Various cancer cell lines | Variable |
Synthesis and Research Applications
The synthesis of this compound typically involves reactions that form the difluorocyclopropyl group followed by its attachment to the pyrazole framework. Notable methods include:
- Reaction with Hydrazine : The compound is synthesized from 2,2-difluorocyclopropanecarboxylic acid and hydrazine, leading to the formation of the pyrazole ring.
This compound serves as a building block for further chemical modifications aimed at enhancing biological activity or exploring new therapeutic avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
